Cas no 90774-69-9 (4-Aminobenzotrifluoride hydrochloride)

4-Aminobenzotrifluoride hydrochloride structure
90774-69-9 structure
Nome del prodotto:4-Aminobenzotrifluoride hydrochloride
Numero CAS:90774-69-9
MF:C7H7ClF3N
MW:197.585391283035
MDL:MFCD00007897
CID:91024
PubChem ID:24850424

4-Aminobenzotrifluoride hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Aminobenzotrifluoride hydrochloride
    • 4-(Trifluoromethyl)aniline hydrochloride
    • 4-(Trifluoromethyl)anilinium Chloride
    • p-(Trifluoromethyl)aniline hydrochloride
    • p-(Trifluoromethyl)anilinium chloride
    • 4-(TrifluoroMethyl)aniline (hydrochloride)
    • 4-(trifluoromethyl)aniline;hydrochloride
    • 4-(trifluoromethyl)phenylamine, chloride
    • PubChem2816
    • C7H7ClF3N
    • Benzenamine, 4-(trifluoromethyl)-, hydrochloride
    • 4-Aminobenzotrifluoride, HCl
    • CZGDYZDUMJDQSD-UHFFFAOYSA-N
    • SBB051729
    • PC0695
    • 2810AF
    • 4-aminobenzot
    • Benzenamine, 4-(trifluoromethyl)-, hydrochloride (9CI)
    • 4-(Trifluoromethyl)aniline hydrochloride, alpha,alpha,alpha-Trifluoro-p-toluidine hydrochloride
    • T3833
    • 4-aminobenzotrifluoride, hydrochloride
    • DB-057225
    • 4-(Trifluoromethyl)aniline hydrochloride, 97%
    • DTXSID60238261
    • CS-0008093
    • AKOS015849490
    • 4-Trifluoromethyl-phenylammonium chloride
    • D72462
    • a,a,a-Trifluoro-p-toluidine hydrochloride
    • EINECS 292-679-7
    • SCHEMBL2130181
    • 90774-69-9
    • P-trifluoromethylaniline hydrochloride
    • 4-(Trifluoromethyl)anilinehydrochloride
    • MFCD00007897
    • 4-trifluoromethylaniline hydrochloride
    • CS-15643
    • MDL: MFCD00007897
    • Inchi: 1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
    • Chiave InChI: CZGDYZDUMJDQSD-UHFFFAOYSA-N
    • Sorrisi: Cl.FC(C1C=CC(N)=CC=1)(F)F
    • BRN: 3629991

Proprietà calcolate

  • Massa esatta: 197.02200
  • Massa monoisotopica: 197.022
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Punto di fusione: 202°C(lit.)
  • Punto di ebollizione: 190°Cat760mmHg
  • Punto di infiammabilità: 85℃
  • PSA: 26.02000
  • LogP: 3.67080
  • Sensibilità: Hygroscopic
  • Solubilità: Non determinato

4-Aminobenzotrifluoride hydrochloride Informazioni sulla sicurezza

4-Aminobenzotrifluoride hydrochloride Dati doganali

  • CODICE SA:2921420090
  • Dati doganali:

    Codice doganale cinese:

    2921420090

    Panoramica:

    2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-Aminobenzotrifluoride hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D749182-5g
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE
90774-69-9 95+%
5g
$85 2024-06-07
eNovation Chemicals LLC
D749182-25g
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE
90774-69-9 95+%
25g
$180 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-100mg
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
100mg
¥42.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-250mg
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
250mg
¥98.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-5g
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
5g
¥357.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1078101-25g
4-(Trifluoromethyl)aniline (hydrochloride)
90774-69-9 98%
25g
¥1092.00 2024-04-25
TRC
A638713-50mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
50mg
$ 50.00 2022-06-07
TRC
A638713-100mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
100mg
$ 65.00 2022-06-07
Fluorochem
013906-100g
4-Aminobenzotrifluoride hydrochloride
90774-69-9 97%
100g
£75.00 2022-03-01
TRC
A638713-500mg
4-Aminobenzotrifluoride hydrochloride
90774-69-9
500mg
$ 80.00 2022-06-07

4-Aminobenzotrifluoride hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Silver ,  Titania Solvents: 1,4-Dioxane ;  12 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, rt
Riferimento
Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage
Liu, Xinrui; Wu, Chenfei; Bai, Peizhi; Miao, Yulong; Hu, Yue; et al, Organic Letters, 2023, 25(17), 3066-3071

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
Riferimento
A novel approach for the synthesis of biologically important N-aryl amides with arenediazonium salts
Bhojane, Jeevan Manohar; Jadhav, Vilas Gangadhar; Nagarkar, Jayashree Milind, Synthesis, 2014, 46(21), 2951-2956

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Pyridinium, 1-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1,1-trifluoromethanesulfonate… Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  90 min
1.2 Reagents: Piperidine ;  14 h, rt
Riferimento
Pyridyl Radical Cation for C-H Amination of Arenes
Roessler, Simon L.; Jelier, Benson J. ; Tripet, Pascal F. ; Shemet, Andrej; Jeschke, Gunnar; et al, Angewandte Chemie, 2019, 58(2), 526-531

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: 2757683-80-8 Solvents: Benzene-d6 ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as Catalysts
Chen, Xi; Wang, Hao; Du, Shaozhi; Driess, Matthias ; Mo, Zhenbo, Angewandte Chemie, 2022, 61(7),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-(phenylsulfonyl)oxime Solvents: Chlorobenzene ;  1 h, 0 °C
1.2 Solvents: Water ;  pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  0 °C; 0.5 h, rt
Riferimento
Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime
Kitamura, Mitsuru; Suga, Takahiro; Chiba, Shunsuke; Narasaka, Koichi, Organic Letters, 2004, 6(24), 4619-4621

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Thionyl chloride Solvents: Methanol ;  2.5 h, reflux
Riferimento
A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2
Wang, Gong-Bao; Wang, Lin-Fa; Li, Chao-Zhang; Sun, Jing; Zhou, Guang-Ming; et al, Research on Chemical Intermediates, 2012, 38(1), 77-89

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  pH 1 - 2, 0 °C
Riferimento
Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking Studies
Xu, Renbo; Luo, Ming; Xia, Rui; Meng, Xiaoqing; Xu, Xiaoyong; et al, Journal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079

4-Aminobenzotrifluoride hydrochloride Raw materials

4-Aminobenzotrifluoride hydrochloride Preparation Products

4-Aminobenzotrifluoride hydrochloride Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90774-69-9)4-Aminobenzotrifluoride hydrochloride
A843634
Purezza:99%
Quantità:25g
Prezzo ($):251.0